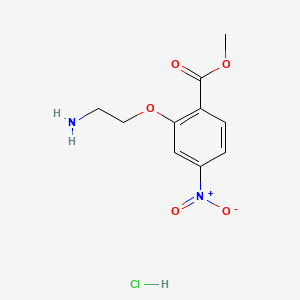
Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethoxy group and a nitro group attached to a benzoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride typically involves the reaction of 2-(2-aminoethoxy)ethanol with 4-nitrobenzoic acid methyl ester. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, in the presence of a suitable base and solvent.
Major Products Formed
Reduction: The reduction of the nitro group yields Methyl 2-(2-aminoethoxy)-4-amino-benzoate.
Substitution: Depending on the nucleophile used, various substituted benzoate derivatives can be formed.
Aplicaciones Científicas De Investigación
Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2-aminoethoxy)-4-amino-benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(2-hydroxyethoxy)-4-nitro-benzoate: Similar structure but with a hydroxyethoxy group instead of an aminoethoxy group.
Uniqueness
Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride is unique due to the presence of both the aminoethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H13ClN2O5 |
|---|---|
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
methyl 2-(2-aminoethoxy)-4-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O5.ClH/c1-16-10(13)8-3-2-7(12(14)15)6-9(8)17-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H |
Clave InChI |
LILSRQBHPRYOFK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


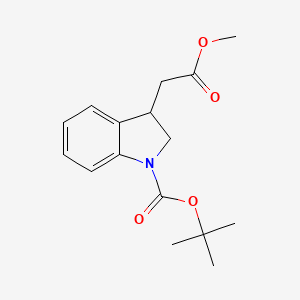

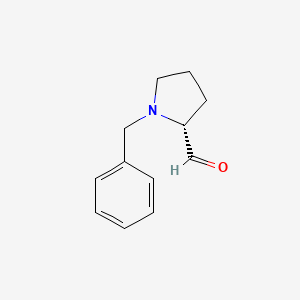

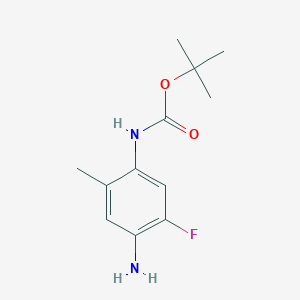
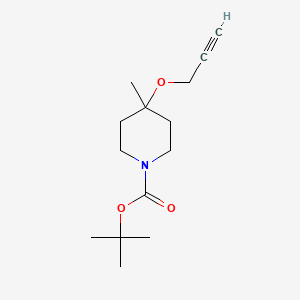
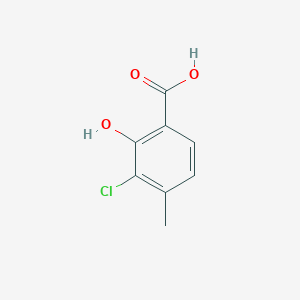

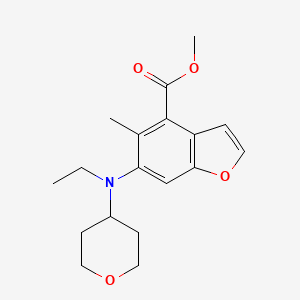

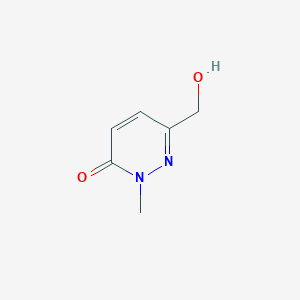
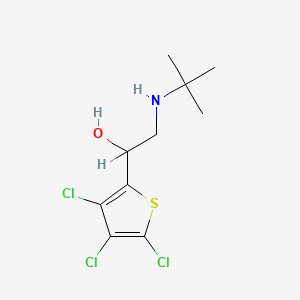
![Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13921713.png)

